
Fadgg
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fadgg is a chemical compound that has gained attention in the scientific community for its potential applications in various fields such as medicine, agriculture, and biotechnology. Fadgg belongs to the group of flavonoids, which are naturally occurring compounds found in plants. Flavonoids are known for their antioxidant properties and have been extensively studied for their health benefits. Fadgg is a unique flavonoid that has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of Fadgg is not fully understood. However, it is believed that Fadgg exerts its effects through various pathways in the body. Fadgg has been shown to have antioxidant properties, which may help to reduce oxidative stress in the body. Fadgg has also been shown to have anti-inflammatory properties, which may help to reduce inflammation in the body.
Efectos Bioquímicos Y Fisiológicos
Fadgg has been shown to have various biochemical and physiological effects in the body. Fadgg has been shown to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase. Fadgg has also been shown to reduce the activity of inflammatory enzymes such as cyclooxygenase and lipoxygenase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Fadgg in lab experiments include its availability, low cost, and potential applications in various fields. The limitations of using Fadgg in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are many future directions for the study of Fadgg. One potential direction is the development of new drugs and pharmaceuticals based on the properties of Fadgg. Another potential direction is the development of stress-tolerant crops using Fadgg. Further research is needed to fully understand the mechanism of action of Fadgg and its potential applications in various fields.
Métodos De Síntesis
Fadgg can be synthesized through various methods, including chemical synthesis and extraction from plants. Chemical synthesis involves the use of chemical reactions to create Fadgg. Extraction from plants involves the use of solvents to extract Fadgg from plant sources. The most common plant sources for Fadgg extraction are fruits such as grapes and berries.
Aplicaciones Científicas De Investigación
Fadgg has been extensively studied for its potential applications in medicine, agriculture, and biotechnology. In medicine, Fadgg has been shown to have anti-inflammatory and antioxidant properties. These properties make Fadgg a potential candidate for the treatment of various diseases such as cancer, cardiovascular diseases, and diabetes.
In agriculture, Fadgg has been shown to have beneficial effects on plant growth and development. Fadgg has been shown to increase plant tolerance to environmental stressors such as drought and high temperatures. This makes Fadgg a potential candidate for the development of stress-tolerant crops.
In biotechnology, Fadgg has been shown to have potential applications in the development of new drugs and pharmaceuticals. Fadgg has been shown to have activity against various bacteria and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Propiedades
Número CAS |
124040-67-1 |
|---|---|
Nombre del producto |
Fadgg |
Fórmula molecular |
C22H38N2O15 |
Peso molecular |
570.5 g/mol |
Nombre IUPAC |
N-[(2R,3R,4R,5S,6R)-2-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C22H38N2O15/c1-6-13(29)17(33)18(34)22(35-6)38-19-12(24-8(3)28)21(37-10(5-26)15(19)31)39-20-11(23-7(2)27)16(32)14(30)9(4-25)36-20/h6,9-22,25-26,29-34H,4-5H2,1-3H3,(H,23,27)(H,24,28)/t6-,9+,10+,11+,12+,13+,14+,15-,16+,17+,18-,19+,20+,21-,22-/m0/s1 |
Clave InChI |
BFBQKMOGMKCDKP-XHCQCPSKSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@@H]2O)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)NC(=O)C)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)C)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)C)O)O)O |
Otros números CAS |
124040-67-1 |
Sinónimos |
FADGG O-fucopyranosyl-(1-3)-O-(2-acetamido-2-deoxyglucopyranosyl)-(1-6)-2-acetamido-2-deoxygalactopyranoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







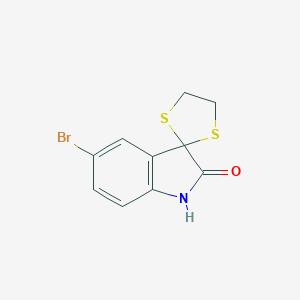
![Furo[3,2-b]pyridine-3-carbonitrile](/img/structure/B38040.png)
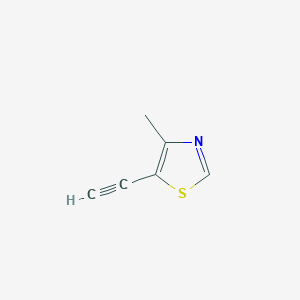
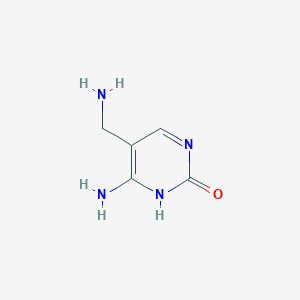
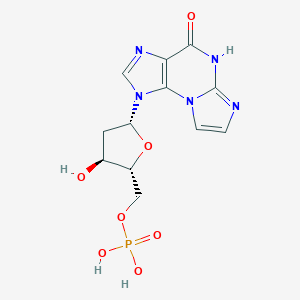
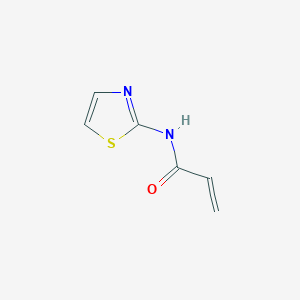
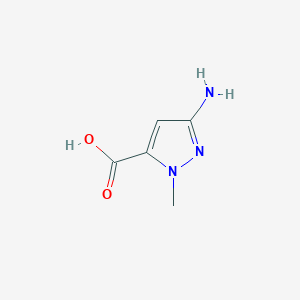
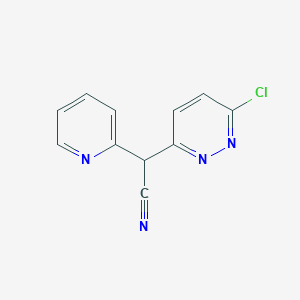

![1H,7H-Furo[3,4-g]pyrrolizin-1-one,hexahydro-(9CI)](/img/structure/B38053.png)